molecular formula C5H12ClNO B1428558 trans-4-Methylpyrrolidin-3-ol hydrochloride CAS No. 265108-42-7

trans-4-Methylpyrrolidin-3-ol hydrochloride

Cat. No. B1428558
M. Wt: 137.61 g/mol
InChI Key: VBEGDUJNLVSIES-FHAQVOQBSA-N
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Description

Trans-4-Methylpyrrolidin-3-ol hydrochloride, also known as MPHC, is a synthetic compound with a molecular weight of 137.61 g/mol . It is widely used in the pharmaceutical industry for the synthesis of various drugs.


Molecular Structure Analysis

The molecular formula of trans-4-Methylpyrrolidin-3-ol hydrochloride is C5H12ClNO . The structure includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .

It should be stored in an inert atmosphere at 0-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Isoxazolidine Synthesis : trans-4-Methylpyrrolidin-3-ol hydrochloride is involved in the synthesis of 3-substituted isoxazolidin-4-ols, important in drug discovery due to their structural similarity to 3-hydroxypyrrolidines (Dikošová et al., 2020).
  • Allylamines and Pyrrolidines Synthesis : It is used in the efficient synthesis of cis-3,4-dibromopyrrolidine hydrochlorides and trans-3,4-dibromopyrrolidine hydrochlorides (Gajda & Zwierzak, 1986).
  • Nucleobase Derivatives Synthesis : This compound is pivotal in the synthesis of diastereomeric 3-hydroxy-4-pyrrolidinyl derivatives of nucleobases (Rejman et al., 2007).

Structural and Conformational Studies

  • Molecular Structure Determination : Structural studies of 3,4-dibromopyrrolidine hydrochloride, related to trans-4-Methylpyrrolidin-3-ol hydrochloride, reveal its molecular conformation and stereochemistry (Bukowska-strzyzewska et al., 1980).

Pharmaceutical Applications

  • Pharmacological Profiles : Research on the pharmacology of related compounds such as R-96544, a 5-HT2A receptor antagonist, can provide insights into the potential therapeutic applications of trans-4-Methylpyrrolidin-3-ol hydrochloride (Ogawa et al., 2002).

Chemoenzymatic Synthesis

  • Enzyme-Catalyzed Synthesis : The compound is used in the chemoenzymatic synthesis of orthogonally protected trans-3-amino-4-hydroxypyrrolidines, an important step in producing various enantiomerically pure substances (Rodríguez-Rodríguez et al., 2013).

Analytical Chemistry Applications

  • Impurity Analysis in Pharmaceuticals : trans-4-Methylpyrrolidin-3-ol hydrochloride is analyzed as an impurity in drugs like cefepime hydrochloride, highlighting its relevance in pharmaceutical quality control (Page, Stevenson, & Powell, 2014).

properties

IUPAC Name

(3R,4S)-4-methylpyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-4-2-6-3-5(4)7;/h4-7H,2-3H2,1H3;1H/t4-,5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEGDUJNLVSIES-FHAQVOQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNC[C@@H]1O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-Methylpyrrolidin-3-ol hydrochloride

CAS RN

265108-42-7
Record name rac-(3R,4S)-4-methylpyrrolidin-3-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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